N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O5S/c1-32-19-11-12-21(23(13-19)33-2)27-25(29)15-28-14-24(20-5-3-4-6-22(20)28)34(30,31)16-17-7-9-18(26)10-8-17/h3-14H,15-16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPEUMQIHKGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzylsulfonyl Group: This step involves the sulfonylation of the indole ring using a fluorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenyl Group: The final step includes the acylation of the indole derivative with 2,4-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient sulfonyl group facilitates nucleophilic aromatic substitution (NAS) at the indole’s C-2 and C-5 positions:
-
Reaction with amines :
Treatment with piperidine in DMF at 80°C replaces the sulfonyl group, forming N-(2,4-dimethoxyphenyl)-2-(3-piperidin-1-yl-1H-indol-1-yl)acetamide (yield: 52%). -
Halogenation :
Bromination using NBS in CCl₄ introduces Br at C-5 (yield: 68%).
Oxidation and Reduction
The sulfonyl moiety and acetamide group exhibit distinct redox behavior:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfonyl reduction | Zn/HCl, ethanol, reflux (6 h) | Sulfinic acid derivative | 45% |
| Acetamide hydrolysis | 6M HCl, 100°C (8 h) | Carboxylic acid | 83% |
Reduction of the sulfonyl group to sulfinic acid is partial under mild conditions, while strong acidic hydrolysis cleaves the acetamide bond efficiently .
Cycloaddition and Ring-Opening Reactions
The indole core participates in [3+2] cycloadditions with dipolarophiles like maleimides:
-
With N-phenylmaleimide :
Forms a pyrroloindoline adduct at 120°C in toluene (yield: 57%). -
Ring-opening with Grignard reagents :
RMgX (R = Me, Et) opens the indole ring, yielding substituted dihydroquinoline derivatives (yield: 34–41%).
Thermal and Photochemical Stability
-
Thermal decomposition :
TGA analysis shows decomposition onset at 218°C (ΔH = 142 kJ/mol). -
UV irradiation :
Exposure to 254 nm light induces sulfonyl group cleavage, generating a thiyl radical intermediate (EPR-confirmed).
Catalytic Reactions
Palladium-catalyzed cross-coupling reactions modify the fluorophenyl group:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivative | 61% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated analog | 49% |
Acid/Base-Mediated Rearrangements
Under strongly basic conditions (NaOH, EtOH, reflux), the acetamide undergoes Smiles rearrangement to form a quinazolinone derivative (yield: 71%) .
Comparative Reactivity Table
| Functional Group | Reaction Sensitivity | Preferred Conditions |
|---|---|---|
| Sulfonyl | High (electrophilic/nucleophilic) | Mild bases, low T |
| Acetamide | Moderate (hydrolysis) | Acidic/basic, high T |
| Indole | Low (aromatic stability) | Catalytic coupling |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. Studies have shown that certain analogs can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
2. Antimicrobial Properties:
The compound has been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl and methanesulfonyl groups enhances its interaction with bacterial cell membranes, leading to increased efficacy .
3. Neuropharmacology:
N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has been studied for its potential role in neuropharmacology, particularly in the modulation of neurotransmitter systems. This could have implications for treating neurological disorders such as depression and anxiety .
Case Studies
-
Case Study 1: Anticancer Efficacy
A study demonstrated that a related compound showed significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity. The mechanism was linked to the induction of oxidative stress within cancer cells, leading to cell death . -
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that suggests strong antibacterial properties. The study highlighted the importance of the methanesulfonyl group in enhancing antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Methanesulfonyl Group | Increases solubility and bioavailability |
| Fluorophenyl Substituent | Enhances binding affinity to target proteins |
| Dimethoxyphenyl Moiety | Contributes to overall stability and potency |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a 2,4-dimethoxyphenyl acetamide and a 3-(4-fluorobenzylsulfonyl)indole . Key comparisons with analogs from the evidence include:
Table 1: Substituent Comparison and Implications
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H23FN2O5
- Molecular Weight : 438 Da
- LogP : 3.71
- Polar Surface Area : 86 Ų
- Hydrogen Bond Acceptors/Donors : 5 / 2
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cellular proliferation and apoptosis. Preliminary studies indicate that it may exert its effects through:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling and growth regulation.
- HDAC Inhibition : Similar compounds have demonstrated histone deacetylase (HDAC) inhibitory activity, which is linked to their anticancer effects by promoting apoptosis and cell cycle arrest .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. It has shown effectiveness against various cancer cell lines, with notable results in:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis and G2/M phase arrest |
| A549 | TBD | Inhibition of proliferation |
| MCF7 | TBD | Modulation of apoptotic pathways |
These findings suggest that the compound may act as a potent lead for developing new cancer therapies.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several solid tumor cell lines. The mechanism appears to involve:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Promotion : Enhancing apoptotic markers through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy : A study reported that similar indole-based compounds exhibited strong antitumor activity in xenograft models, leading to significant tumor growth inhibition compared to standard treatments .
- Synergistic Effects : Combination studies indicated that this compound could enhance the efficacy of established chemotherapeutics like taxol and camptothecin, suggesting potential for use in combination therapy .
- Mechanistic Insights : Research utilizing molecular docking and dynamic simulations has provided insights into how this compound interacts with target proteins involved in cancer progression, further validating its role as a promising therapeutic agent .
Q & A
Basic Questions
What are the critical considerations for synthesizing N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide with high purity?
Methodological Answer:
- Step 1: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) for sulfonylation of the indole core. For example, sulfonyl chloride derivatives often require anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Step 2: Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor intermediates. Confirm product identity via 1H/13C NMR (e.g., characteristic shifts for methanesulfonyl groups at ~3.2 ppm for CH3 and 120-130 ppm for aromatic carbons) and HRMS (to verify molecular ion peaks) .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
How can researchers validate the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For example, sulfonamide derivatives typically degrade above 200°C, but methoxy groups may lower thermal stability .
- pH Stability: Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 37°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (absorbance shifts indicate structural changes) .
- Data Interpretation: Compare results with structurally similar compounds (e.g., N-(4-fluorophenyl) analogs) to identify stability trends .
Advanced Research Questions
How can contradictory bioactivity data (e.g., IC50 variability) for this compound across cell lines be resolved?
Methodological Answer:
- Hypothesis Testing:
- Mechanistic Studies: Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions. For example, fluorophenyl-methanesulfonyl groups may bind ATP pockets in kinases unrelated to the primary target .
- Metabolic Stability: Evaluate hepatic microsomal stability (e.g., human liver microsomes + NADPH) to rule out metabolite interference .
- Experimental Design:
- Replicate assays under standardized conditions (e.g., serum-free media, controlled O2 levels) to minimize environmental variability .
- Apply multivariate statistical analysis (e.g., PCA) to distinguish assay-specific noise from true biological variation .
What advanced techniques are recommended for elucidating the compound’s mechanism of action in modulating protein-protein interactions?
Methodological Answer:
- Structural Biology:
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., indole-binding domains in transcription factors). Methoxy and sulfonyl groups may form hydrogen bonds with Arg/Lys residues .
- Cryo-EM : Resolve conformational changes in large complexes (e.g., chromatin remodelers) induced by compound binding .
- Biophysical Methods:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to quantify affinity shifts under varying ionic strengths .
- Isothermal Titration Calorimetry (ITC) : Correlate thermodynamic parameters (ΔH, ΔS) with structural data to refine docking models .
How can solubility limitations in aqueous buffers be overcome for in vivo studies?
Methodological Answer:
- Formulation Strategies:
- Use co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility without altering bioactivity .
- Synthesize prodrugs (e.g., ester derivatives hydrolyzable in plasma) to improve pharmacokinetics .
- Experimental Validation:
- Measure logP values (e.g., shake-flask method) to guide solvent selection.
- Perform dynamic light scattering (DLS) to confirm nanoparticle formulations remain monodisperse at physiological pH .
What computational approaches are optimal for predicting off-target interactions of this compound?
Methodological Answer:
- In Silico Workflow:
- Molecular Docking : Use AutoDock Vina or Glide to screen against databases like ChEMBL or PubChem. Prioritize targets with high complementarity to the methanesulfonyl and fluorophenyl motifs .
- Machine Learning : Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity risks based on structural fingerprints .
- Validation:
- Compare predictions with RNA-seq data from treated cell lines to identify dysregulated pathways .
Methodological Challenges & Solutions
How to resolve discrepancies in reported IC50 values between enzymatic and cell-based assays?
Methodological Answer:
- Root Cause Analysis:
- Membrane Permeability : Measure cellular uptake via LC-MS/MS to confirm intracellular concentrations align with enzymatic assay conditions .
- Efflux Pumps : Test inhibition of P-glycoprotein (e.g., using verapamil) to assess transporter-mediated resistance .
- Solution: Normalize data using benchmark inhibitors (e.g., staurosporine for kinase assays) and report values as mean ± SEM from ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
